2-Hexadecen-1-ol, 3,7,11,15-tetramethyl-, (7R,11R)- 2-Hexadecen-1-ol, 3,7,11,15-tetramethyl-, (7R,11R)- Phytol is an acyclic diterpene alcohol and a constituent of chlorophyll. Phytol is commonly used as a precursor for the manufacture of synthetic forms of vitamin E and vitamin K1. Furthermore, phytol also was shown to modulate transcription in cells via transcription factors PPAR-alpha and retinoid X receptor (RXR).
Phytol, also known as trans-phytol or (e)-phytol, belongs to the class of organic compounds known as acyclic diterpenoids. These are diterpenoids (compounds made of four consecutive isoprene units) that do not contain a cycle. Thus, phytol is considered to be an isoprenoid lipid molecule. Phytol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, phytol is primarily located in the membrane (predicted from logP) and cytoplasm. Phytol can be converted into phytyl phosphate and phytyl diphosphate. Outside of the human body, phytol can be found in a number of food items such as butternut squash, nanking cherry, saskatoon berry, and allium (onion). This makes phytol a potential biomarker for the consumption of these food products.
Phytol is a diterpenoid that is hexadec-2-en-1-ol substituted by methyl groups at positions 3, 7, 11 and 15. It has a role as a plant metabolite, a schistosomicide drug and an algal metabolite. It is a diterpenoid and a long-chain primary fatty alcohol.
Brand Name: Vulcanchem
CAS No.: 150-86-7
VCID: VC0093999
InChI: InChI=1S/C20H40O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h15,17-19,21H,6-14,16H2,1-5H3/b20-15+/t18-,19-/m1/s1
SMILES: CC(C)CCCC(C)CCCC(C)CCCC(=CCO)C
Molecular Formula: C20H40O
Molecular Weight: 296.5 g/mol

2-Hexadecen-1-ol, 3,7,11,15-tetramethyl-, (7R,11R)-

CAS No.: 150-86-7

Main Products

VCID: VC0093999

Molecular Formula: C20H40O

Molecular Weight: 296.5 g/mol

2-Hexadecen-1-ol, 3,7,11,15-tetramethyl-, (7R,11R)- - 150-86-7

CAS No. 150-86-7
Product Name 2-Hexadecen-1-ol, 3,7,11,15-tetramethyl-, (7R,11R)-
Molecular Formula C20H40O
Molecular Weight 296.5 g/mol
IUPAC Name (E,7R,11R)-3,7,11,15-tetramethylhexadec-2-en-1-ol
Standard InChI InChI=1S/C20H40O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h15,17-19,21H,6-14,16H2,1-5H3/b20-15+/t18-,19-/m1/s1
Standard InChIKey BOTWFXYSPFMFNR-PYDDKJGSSA-N
Isomeric SMILES C[C@@H](CCC[C@@H](C)CCC/C(=C/CO)/C)CCCC(C)C
SMILES CC(C)CCCC(C)CCCC(C)CCCC(=CCO)C
Canonical SMILES CC(C)CCCC(C)CCCC(C)CCCC(=CCO)C
Appearance Oil
Density 0.847-0.863
Melting Point 25°C
Physical Description Solid
Colourless to yellow viscous liquid; Faint floral aroma
Description Phytol is an acyclic diterpene alcohol and a constituent of chlorophyll. Phytol is commonly used as a precursor for the manufacture of synthetic forms of vitamin E and vitamin K1. Furthermore, phytol also was shown to modulate transcription in cells via transcription factors PPAR-alpha and retinoid X receptor (RXR).
Phytol, also known as trans-phytol or (e)-phytol, belongs to the class of organic compounds known as acyclic diterpenoids. These are diterpenoids (compounds made of four consecutive isoprene units) that do not contain a cycle. Thus, phytol is considered to be an isoprenoid lipid molecule. Phytol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, phytol is primarily located in the membrane (predicted from logP) and cytoplasm. Phytol can be converted into phytyl phosphate and phytyl diphosphate. Outside of the human body, phytol can be found in a number of food items such as butternut squash, nanking cherry, saskatoon berry, and allium (onion). This makes phytol a potential biomarker for the consumption of these food products.
Phytol is a diterpenoid that is hexadec-2-en-1-ol substituted by methyl groups at positions 3, 7, 11 and 15. It has a role as a plant metabolite, a schistosomicide drug and an algal metabolite. It is a diterpenoid and a long-chain primary fatty alcohol.
Solubility Practically insoluble to insoluble in water
Soluble (in ethanol)
Synonyms 3,7R,11R,15-tetramethyl-2E-hexadecen-1-ol
PubChem Compound 5280435
Last Modified Dec 23 2021
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